REACTION_CXSMILES
|
[N+]([O-])(O)=O.CC1C=C(C)N(C(N)=N)N=1.[CH2:15]([CH2:28][CH2:29][N:30]=[C:31]([NH2:33])[NH2:32])[CH2:16][CH2:17][C:18]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)=[O:19].CC(CCCCN)[C:36]([OH:38])=[O:37].C(OC(NCCCCCC(O)=O)=O)CCC.CC(CCCN)C(O)=O.C(OC(NCCCCC(O)=O)=O)CCC.NC(N)=[NH2+]>>[CH2:23]([CH2:22][CH2:21][NH:20][C:18]([CH2:17][CH2:16][CH2:15][CH2:28][CH2:29][N:30]=[C:31]([NH2:33])[NH2:32])=[O:19])[CH2:24][CH2:25][C:36]([OH:38])=[O:37] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCCN
|
Name
|
N-(butyloxycarbonyl)-6-aminohexanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)NCCCCCC(=O)O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=[NH2+])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCN
|
Name
|
N-(butyloxycarbonyl)-5-aminovaleric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)NCCCCC(=O)O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
t produce the compound
|
Type
|
CUSTOM
|
Details
|
Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin
|
Type
|
CUSTOM
|
Details
|
The final compounds were purified on preparative RP-18 columns
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |